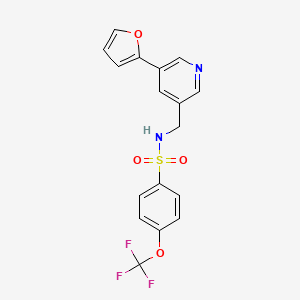

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Descripción

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a combination of heterocyclic and aromatic structures

Propiedades

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O4S/c18-17(19,20)26-14-3-5-15(6-4-14)27(23,24)22-10-12-8-13(11-21-9-12)16-2-1-7-25-16/h1-9,11,22H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGGURANUHVZHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions One common approach starts with the preparation of the furan-2-yl and pyridin-3-yl intermediates, followed by their coupling through a methyl linkage

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to minimize waste and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

Reduction: The pyridine ring can be selectively reduced to piperidine derivatives.

Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanones and related oxygenated derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted benzenesulfonamides.

Aplicaciones Científicas De Investigación

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with unique properties.

Mecanismo De Acción

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide

- N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-chlorobenzenesulfonamide

- N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-bromobenzenesulfonamide

Uniqueness

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications requiring specific reactivity and stability profiles.

Actividad Biológica

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Furan ring : Contributes to the compound's electronic properties and reactivity.

- Pyridine moiety : Enhances binding affinity to biological targets.

- Trifluoromethoxy group : Increases lipophilicity and stability, impacting pharmacokinetics.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethoxy group enhances binding affinity, while the furan and pyridine rings may facilitate interactions with enzymes or receptors involved in various signaling pathways.

Antiviral Activity

Research indicates that compounds similar to N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide exhibit antiviral properties. For instance, derivatives have shown effectiveness against HIV reverse transcriptase, with IC50 values indicating potent inhibition of viral replication .

| Compound | Target | IC50 (μM) |

|---|---|---|

| Compound A | HIV RT | 1.96 |

| Compound B | HCV NS5B | 0.35 |

| N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide | TBD | TBD |

Anticancer Potential

This compound has also been investigated for its anticancer properties. Studies suggest that it may modulate cell signaling pathways such as MAPK/ERK, leading to altered proliferation and apoptosis in cancer cell lines .

| Cell Line | Effect | Reference |

|---|---|---|

| MCF-7 (breast cancer) | Inhibition of proliferation | |

| A549 (lung cancer) | Induction of apoptosis |

Enzyme Inhibition

The compound has demonstrated the ability to inhibit various enzymes, including cytochrome P450 isoforms, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the compound's effects on cancer cell lines, showing a significant reduction in cell viability at concentrations above 10 μM.

- Molecular Docking : Computational studies have predicted strong binding interactions between the compound and key viral proteins, supporting its potential as an antiviral agent .

- Animal Models : Preliminary studies in animal models have suggested that the compound may reduce tumor growth significantly compared to control groups.

Q & A

Basic: What synthetic strategies are commonly employed to prepare N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the pyridine-furan hybrid core. Key steps include:

Suzuki-Miyaura Coupling : To attach the furan-2-yl group to the pyridine ring using palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reaction conditions (e.g., 80–100°C, inert atmosphere) .

Methylation : Introduction of the methylene bridge via reductive amination or alkylation of the pyridine nitrogen.

Sulfonamide Formation : Reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with the amine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

Purification often employs column chromatography or recrystallization, with yields improved by high-throughput optimization techniques .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Core characterization methods include:

NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyridine-furan linkage and sulfonamide formation. ¹⁹F NMR validates the trifluoromethoxy group .

Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for detecting halogen or sulfur-containing fragments .

HPLC-PDA : Assess purity (>95%) using reversed-phase C18 columns with acetonitrile/water gradients .

Basic: What biological targets are associated with sulfonamide derivatives like this compound?

Methodological Answer:

Sulfonamides often target enzymes (e.g., carbonic anhydrase, cyclooxygenase) or receptors (e.g., GPCRs). For this compound:

- The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability for intracellular targets .

- The furan-pyridine core may interact with metalloenzymes or nucleic acids, as seen in structurally related compounds with anti-inflammatory and antimicrobial activities .

Initial screening should include enzyme inhibition assays (e.g., fluorescence-based) and cellular viability tests (MTT assay) .

Advanced: How can researchers optimize the Suzuki-Miyaura coupling step to improve yield and selectivity?

Methodological Answer:

Optimization strategies include:

Catalyst Screening : Test PdCl₂(dppf), Pd(OAc)₂ with ligands like SPhos or XPhos to enhance coupling efficiency .

Solvent Selection : Use toluene/ethanol mixtures (3:1) to balance solubility and reaction kinetics.

Temperature Control : Gradual heating (60°C → 100°C) minimizes side reactions like homocoupling .

Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >90% yield .

Monitor progress via TLC or LC-MS to isolate intermediates promptly.

Advanced: How should contradictory data in biological activity studies be addressed?

Methodological Answer:

Contradictions (e.g., varying IC₅₀ values across studies) can be resolved by:

Standardized Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize artifacts .

Comparative Studies : Benchmark against structurally similar compounds (e.g., thiophene analogs in ) to identify substituent-specific effects.

Computational Modeling : Molecular docking (AutoDock Vina) or MD simulations to predict binding modes and validate experimental data .

Dose-Response Validation : Repeat assays with triplicate measurements and orthogonal methods (e.g., SPR for binding affinity) .

Advanced: What is the role of the trifluoromethoxy group in modulating physicochemical and pharmacological properties?

Methodological Answer:

The -OCF₃ group:

Lipophilicity : Increases logP by ~1.5 units, enhancing blood-brain barrier penetration (calculated via SwissADME) .

Metabolic Stability : Resists oxidative degradation compared to -OCH₃, as shown in microsomal stability assays .

Electronic Effects : The electron-withdrawing nature alters π-π stacking in protein binding pockets, as observed in XRD studies of related sulfonamides .

Solubility can be improved via co-solvents (e.g., PEG-400) or salt formation (e.g., sodium sulfonate) .

Advanced: How can computational methods guide the design of analogs with improved activity?

Methodological Answer:

QSAR Modeling : Use MOE or Schrödinger to correlate substituent features (e.g., Hammett σ values) with activity .

Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with the sulfonamide group) using Phase .

ADMET Prediction : Predict toxicity (ProTox-II) and pharmacokinetics (GastroPlus) to prioritize analogs with favorable profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.